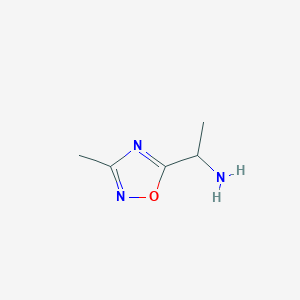

1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanamine

Vue d'ensemble

Description

1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanamine is a heterocyclic compound featuring a 1,2,4-oxadiazole ring substituted with a methyl group at the 3-position and an ethanamine group at the 5-position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanamine typically involves the cyclization of amidoximes with carboxylic acids or their derivatives. One common method includes the reaction of 3-methyl-1,2,4-oxadiazole-5-carboxylic acid with ethanamine under dehydrating conditions . The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the cyclization process .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxadiazole N-oxides.

Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

Substitution: The ethanamine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while substitution reactions can produce a variety of functionalized derivatives .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanamine has been investigated for its biological activities , particularly in the context of drug development. Compounds in the oxadiazole class have shown promising results in:

- Antimicrobial Activity : Studies indicate that derivatives of oxadiazoles exhibit significant antimicrobial properties against various pathogens. For instance, certain derivatives demonstrated inhibitory effects comparable to established antibiotics .

- Anti-inflammatory Effects : Research has highlighted the anti-inflammatory potential of oxadiazole derivatives. Some compounds have been tested for their ability to inhibit inflammation-related pathways, showing efficacy similar to conventional anti-inflammatory drugs .

- Cancer Therapeutics : The unique structure of this compound allows for interactions with biological macromolecules such as proteins and nucleic acids, which may lead to novel anticancer therapies. Preliminary studies suggest that this compound can modulate cellular pathways involved in cancer progression .

Biological Research Applications

The compound's amine group is particularly useful for bioconjugation , allowing researchers to attach it to various biomolecules. This property facilitates:

- Protein-Protein Interactions : By conjugating this compound with specific proteins, scientists can study interactions critical for cellular functions.

- Development of Probes : Researchers are exploring its use in creating probes for imaging techniques or as markers in cellular processes.

Materials Science Applications

In materials science, the properties of this compound enable its use in:

- Crystal Engineering : The nitrogen atoms and oxadiazole ring structure suggest potential for hydrogen bonding and other interactions essential for designing new materials with specific properties.

Case Studies

Several case studies have documented the effectiveness of this compound in various applications:

- Antimicrobial Study : A study evaluated its efficacy against Staphylococcus aureus and Escherichia coli strains. Results indicated that specific derivatives exhibited inhibition zones comparable to those produced by standard antibiotics .

- Anti-inflammatory Research : A comparative study on oxadiazole derivatives demonstrated that those containing the 3-methyl substituent exhibited enhanced anti-inflammatory activity compared to their unsubstituted counterparts .

Mécanisme D'action

The mechanism by which 1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanamine exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For instance, in medicinal chemistry, the compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparaison Avec Des Composés Similaires

- 1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethanamine

- 1-(3-Propyl-1,2,4-oxadiazol-5-yl)ethanamine

- 1-(3-Methyl-1,2,4-oxadiazol-5-yl)methanamine

Uniqueness: 1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanamine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to its analogs, the presence of the methyl group at the 3-position and the ethanamine group at the 5-position may confer distinct properties, making it a valuable compound for various applications .

Activité Biologique

1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and therapeutic implications.

Chemical Structure and Properties

This compound belongs to the oxadiazole family, characterized by a five-membered ring containing two nitrogen atoms. The presence of the oxadiazole moiety is significant as it contributes to various biological activities. The general structure can be represented as follows:

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds containing the 1,2,4-oxadiazole unit have shown promising results against various cancer cell lines. In a comparative study, derivatives exhibited cytotoxicity against human leukemia (CEM-13 and U-937) and breast cancer (MCF-7) cell lines with IC50 values in the micromolar range .

Table 1: Cytotoxicity of Oxadiazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 2.41 |

| This compound | U-937 | 0.65 |

| Doxorubicin | MCF-7 | 0.05 |

These findings indicate that while this compound exhibits cytotoxic effects, it is less potent than established chemotherapeutic agents like doxorubicin.

The mechanism by which oxadiazole derivatives exert their anticancer effects often involves the induction of apoptosis. Studies employing flow cytometry have demonstrated that these compounds can trigger apoptotic pathways in cancer cells through the activation of caspases and modulation of p53 expression levels .

Antimicrobial Activity

In addition to anticancer properties, oxadiazole derivatives have been investigated for their antimicrobial activities. Research indicates that certain derivatives possess significant activity against various bacterial strains and fungi. For example, modifications in the alkyl side chains have been shown to enhance antimicrobial potency .

Structure–Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Variations in substituents on the oxadiazole ring can lead to changes in potency and selectivity. For instance:

- Substituent Variation : The introduction of different functional groups at specific positions on the oxadiazole ring significantly alters biological activity.

- Hydrophobic Interactions : Molecular docking studies suggest that hydrophobic interactions between oxadiazole derivatives and target proteins are critical for their binding affinity and efficacy .

Case Studies

Several case studies have explored the therapeutic potential of oxadiazole derivatives:

- Cancer Treatment : A study evaluated a series of 1,2,4-oxadiazole derivatives for their ability to inhibit HDAC enzymes involved in cancer progression. Some compounds showed IC50 values as low as 20 nM against HDACs .

- Antimicrobial Agents : Another investigation focused on synthesizing oxadiazole-based compounds with enhanced antibacterial properties against resistant strains of bacteria .

Propriétés

IUPAC Name |

1-(3-methyl-1,2,4-oxadiazol-5-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O/c1-3(6)5-7-4(2)8-9-5/h3H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZKFDBDBHDMKHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.